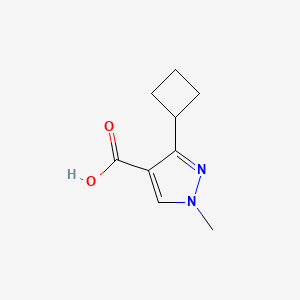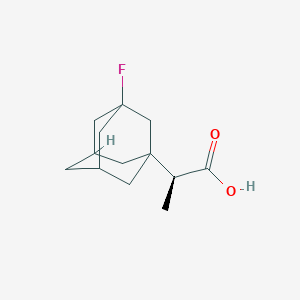
(2S)-2-(3-Fluoro-1-adamantyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2S)-2-(3-Fluoro-1-adamantyl)propanoic acid is a synthetic organic compound characterized by the presence of a fluorine atom attached to an adamantane structure. Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure. The addition of a fluorine atom and a propanoic acid group to the adamantane core enhances the compound’s chemical properties, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(3-Fluoro-1-adamantyl)propanoic acid typically involves multiple steps, starting with the functionalization of the adamantane coreThe reaction conditions often involve the use of solvents like hexafluoroisopropanol (HFIP), which has been shown to enhance the yield and selectivity of the reactions .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high purity and yield. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of large-scale production. The use of catalysts and optimized reaction conditions are crucial in achieving efficient industrial synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2S)-2-(3-Fluoro-1-adamantyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and specific solvents to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions include fluorinated ketones, alcohols, and substituted adamantane derivatives
Aplicaciones Científicas De Investigación
(2S)-2-(3-Fluoro-1-adamantyl)propanoic acid has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated pharmaceuticals.
Biology: Its unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.
Medicine: The compound’s stability and bioavailability make it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its chemical stability and resistance to degradation.
Mecanismo De Acción
The mechanism of action of (2S)-2-(3-Fluoro-1-adamantyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, allowing it to modulate biological pathways effectively. The adamantane core provides structural stability, ensuring the compound’s persistence in biological systems.
Comparación Con Compuestos Similares
Similar Compounds
1-Adamantylamine: Another adamantane derivative with applications in pharmaceuticals.
3-Fluoroadamantane: A simpler fluorinated adamantane compound used in materials science.
2-Adamantanone: An oxidized form of adamantane with different reactivity and applications.
Uniqueness
(2S)-2-(3-Fluoro-1-adamantyl)propanoic acid stands out due to its combination of fluorine and propanoic acid groups, which confer unique chemical properties. Its enhanced stability, bioavailability, and reactivity make it a versatile compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
(2S)-2-(3-fluoro-1-adamantyl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FO2/c1-8(11(15)16)12-3-9-2-10(4-12)6-13(14,5-9)7-12/h8-10H,2-7H2,1H3,(H,15,16)/t8-,9?,10?,12?,13?/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZWOIRHLDSXLHI-ZZYCMBSNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C12CC3CC(C1)CC(C3)(C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(4-methylphenyl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2871461.png)
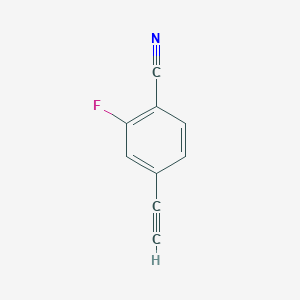

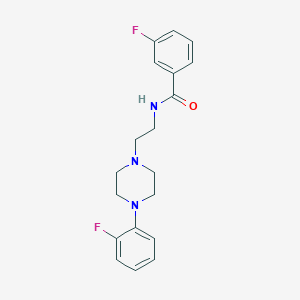
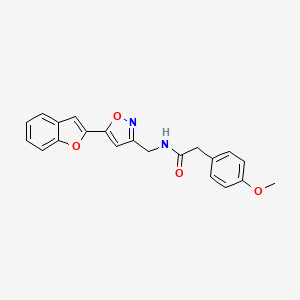

![N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(pyrrolidin-1-yl)ethyl]-N'-(3-methylphenyl)ethanediamide](/img/structure/B2871474.png)

![(2E)-3-[4-(diethylamino)phenyl]-1-(1-hydroxynaphthalen-2-yl)prop-2-en-1-one](/img/structure/B2871476.png)
![tert-Butyl ((3aR,7aS)-octahydropyrano[3,4-c]pyrrol-7a-yl)carbamate](/img/structure/B2871479.png)
![2-acetamido-4-(methylsulfanyl)-N-[(1r,4r)-4-[(4,6-dimethylpyrimidin-2-yl)oxy]cyclohexyl]butanamide](/img/structure/B2871480.png)


